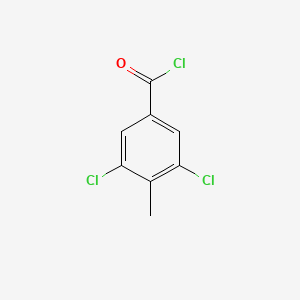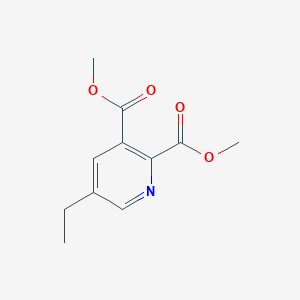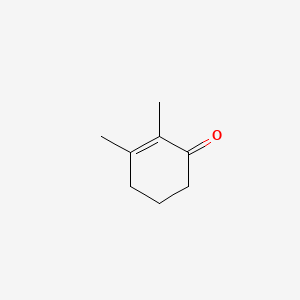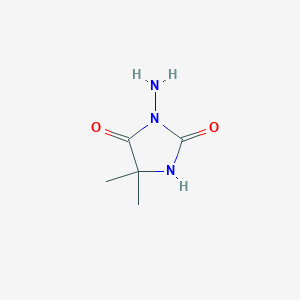
3,5-Dichloro-4-methylbenzoyl chloride
概要
説明
3,5-Dichloro-4-methylbenzoyl chloride is a chemical compound with the molecular formula C8H5Cl3O . It has an average mass of 223.484 Da and a monoisotopic mass of 221.940598 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms, one methyl group, and one acyl chloride group .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm³ and a boiling point of 279.2±35.0 °C at 760 mmHg . It has a molar refractivity of 51.1±0.3 cm³ and a polar surface area of 17 Ų .科学的研究の応用
1. Synthesis and Characterization in Organometallic Chemistry
3,5-Dichloro-4-methylbenzoyl chloride is used in the synthesis of complex organometallic compounds. For instance, it has been involved in the synthesis of pyrazolium bearing N-heterocyclic carbene–palladium(II) complexes, which are characterized by multinuclear NMR spectroscopy and X-ray crystallography (Giziroğlu, Donnadieu, & Bertrand, 2013).
2. Involvement in Nucleophilic Displacement Reactions
The chemical is utilized in reactions involving nucleophilic displacement. For example, in the synthesis of palladium(II) complexes with novel chelating iminocarbene ligands, the reaction dynamics and structural properties of the resultant compounds are explored, highlighting the role of this compound (Frøseth, Dhindsa, Røise, & Tilset, 2003).
3. Application in Analytical Chemistry
This compound finds applications in analytical chemistry, particularly in spectrophotometric methods. Enhanced spectrophotometric determination techniques utilize this compound in charge-transfer reactions to achieve high sensitivity and control in the analytical process (Xiao-hui, 2007).
4. Contribution to Crystal Structure Analysis
It plays a significant role in the formation of crystal structures in various compounds. Research involving hydrogen-bonded framework structures in related compounds explores the intricate arrangements and bonding interactions facilitated by components like this compound (Vasconcelos et al., 2006).
Safety and Hazards
特性
IUPAC Name |
3,5-dichloro-4-methylbenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNONPWRUIRVAIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456226 | |
| Record name | Benzoyl chloride, 3,5-dichloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113485-46-4 | |
| Record name | Benzoyl chloride, 3,5-dichloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanol, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B3045693.png)
![9H-Purine, 6-chloro-9-[(4-methoxyphenyl)methyl]-](/img/structure/B3045696.png)
![7-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B3045697.png)
![7-Bromobicyclo[4.1.0]heptane](/img/structure/B3045698.png)







